molecular formula C10H22O3Si B11884085 2-((tert-Butyldimethylsilyl)oxy)ethyl acetate

2-((tert-Butyldimethylsilyl)oxy)ethyl acetate

Cat. No.: B11884085
M. Wt: 218.36 g/mol
InChI Key: XEEZLGZJXJUDTA-UHFFFAOYSA-N
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Description

2-((tert-Butyldimethylsilyl)oxy)ethyl acetate is an organic compound commonly used in organic synthesis. It is a derivative of ethyl acetate where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often utilized as a protecting group for alcohols in various chemical reactions due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butyldimethylsilyl)oxy)ethyl acetate typically involves the reaction of ethyl acetate with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The general reaction scheme is as follows:

Ethyl acetate+TBDMSCl2-((tert-Butyldimethylsilyl)oxy)ethyl acetate\text{Ethyl acetate} + \text{TBDMSCl} \rightarrow \text{this compound} Ethyl acetate+TBDMSCl→2-((tert-Butyldimethylsilyl)oxy)ethyl acetate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butyldimethylsilyl)oxy)ethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the TBDMS group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are employed to remove the TBDMS group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-((tert-Butyldimethylsilyl)oxy)ethyl acetate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a protecting group for alcohols in multi-step organic synthesis, facilitating the selective modification of other functional groups.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It plays a role in the development of drug candidates by protecting sensitive hydroxyl groups during synthesis.

    Industry: The compound is employed in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2-((tert-Butyldimethylsilyl)oxy)ethyl acetate exerts its effects involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing unwanted reactions. This protection is crucial in multi-step syntheses where selective reactions are required. The TBDMS group can be removed under mild conditions using fluoride ions, restoring the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

    2-((tert-Butyldimethylsilyl)oxy)ethanol: Similar structure but with an alcohol group instead of an acetate.

    2-((tert-Butyldimethylsilyl)oxy)acetaldehyde: Contains an aldehyde group instead of an acetate.

    2-((tert-Butyldimethylsilyl)oxy)acetic acid: Features a carboxylic acid group instead of an acetate.

Uniqueness

2-((tert-Butyldimethylsilyl)oxy)ethyl acetate is unique due to its combination of the TBDMS protecting group with an acetate ester. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis. Its ease of removal under mild conditions further enhances its utility in complex synthetic pathways .

Properties

Molecular Formula

C10H22O3Si

Molecular Weight

218.36 g/mol

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxyethyl acetate

InChI

InChI=1S/C10H22O3Si/c1-9(11)12-7-8-13-14(5,6)10(2,3)4/h7-8H2,1-6H3

InChI Key

XEEZLGZJXJUDTA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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